Structural Differentiation: Aminomethyl Substituent Confers Distinct Hydrogen-Bonding and Physicochemical Profile vs. Unsubstituted Cyclohexyl Analog
The target compound 2-(2-(aminomethyl)cyclohexyl)isothiazolidine 1,1-dioxide acetate differs from the simpler 2-cyclohexyl-isothiazolidine 1,1-dioxide (CAS 73825-52-2, PubChem CID 52612) by the presence of an aminomethyl (-CH2NH2) substituent on the cyclohexyl ring at the 2-position . This structural difference has direct physicochemical consequences: the unsubstituted analog has a computed hydrogen-bond donor count (HBD) of 0 and XLogP3-AA of 1.5, whereas the target compound possesses two H-bond donors (the primary amine and the protonated amine in the acetate salt) and a lower computed logP due to the polar aminomethyl group [1]. While direct experimental logP/logD data for the target compound are not publicly available, the class-level inference is that the aminomethyl group significantly increases aqueous solubility and enables ionic and hydrogen-bonding interactions that are absent in the unsubstituted analog [2].
| Evidence Dimension | Hydrogen-Bond Donor Count and Lipophilicity |
|---|---|
| Target Compound Data | Molecular formula C12H24N2O4S; MW 292.39; contains primary amine (aminomethyl) on cyclohexyl ring; supplied as acetate salt |
| Comparator Or Baseline | 2-Cyclohexyl-isothiazolidine 1,1-dioxide (CAS 73825-52-2, CID 52612): HBD = 0; XLogP3-AA = 1.5; MW 203.30 [1] |
| Quantified Difference | Target compound has ≥2 additional H-bond donors and higher topological polar surface area (exact value not computed for target); MW increase of 89.09 g/mol vs. comparator |
| Conditions | Computed physicochemical properties from PubChem (PubChem release 2025.04.14); target compound properties from vendor specifications |
Why This Matters
The aminomethyl substituent fundamentally alters the compound's capacity for target recognition via hydrogen bonding and ionic interactions, meaning that any biological activity data generated with the unsubstituted analog cannot be extrapolated to the target compound for procurement or experimental design purposes.
- [1] PubChem CID 52612. Isothiazolidine, 2-cyclohexyl-, 1,1-dioxide. Computed Properties section. View Source
- [2] PubChem CID 52612. Chemical and Physical Properties, Computed Descriptors. View Source
